Methyl 2-fluoro-5-hydroxyisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-fluoro-5-hydroxyisonicotinate is a fluorinated organic compound with the molecular formula C7H6FNO3 and a molecular weight of 171.13 g/mol It is a derivative of isonicotinic acid, where the hydrogen atom at the 2-position is replaced by a fluorine atom, and the carboxyl group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-fluoro-5-hydroxyisonicotinate typically involves the fluorination of isonicotinic acid derivatives. One common method is the nucleophilic substitution reaction, where a fluorine source, such as potassium fluoride (KF), reacts with a suitable precursor under specific conditions . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-5-hydroxyisonicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-fluoro-5-oxoisonicotinate.
Reduction: Formation of 2-fluoro-5-hydroxyisonicotinol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-fluoro-5-hydroxyisonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in biological systems due to its fluorine atom, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs with improved bioavailability and metabolic stability.
Industry: Utilized in the production of materials with unique properties, such as increased resistance to degradation
Mechanism of Action
The mechanism of action of methyl 2-fluoro-5-hydroxyisonicotinate involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity to certain enzymes or receptors. This can lead to the modulation of biological pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluoro-5-hydroxynicotinate: Similar structure but with a different position of the fluorine atom.
Methyl 5-fluoro-2-hydroxyisonicotinate: Another isomer with the fluorine atom at a different position.
Uniqueness
Methyl 2-fluoro-5-hydroxyisonicotinate is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of both a fluorine atom and a hydroxyl group in the isonicotinic acid framework can lead to unique reactivity and interactions with biological targets .
Properties
Molecular Formula |
C7H6FNO3 |
---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
methyl 2-fluoro-5-hydroxypyridine-4-carboxylate |
InChI |
InChI=1S/C7H6FNO3/c1-12-7(11)4-2-6(8)9-3-5(4)10/h2-3,10H,1H3 |
InChI Key |
KPCKZTLGKBZFCY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.